Cas no 81250-33-1 (6-Amino-1,3-dipropyl-5-nitrosouracil)

6-Amino-1,3-dipropyl-5-nitrosouracil is a nitrosouracil derivative with potential applications in pharmaceutical and chemical research. Its structure features a uracil core substituted with amino, nitroso, and propyl groups, which may confer unique reactivity and biological activity. The compound's nitroso functionality is of particular interest for studying nitroso-mediated reactions or as a precursor for further synthetic modifications. Its propyl substituents enhance lipophilicity, potentially improving membrane permeability in biological systems. This compound could serve as a valuable intermediate in the development of novel therapeutic agents or as a tool for investigating nitroso compound behavior in biochemical pathways. Its well-defined structure allows for precise characterization and controlled reactivity in synthetic applications.
6-Amino-1,3-dipropyl-5-nitrosouracil structure
81250-33-1 structure
商品名:6-Amino-1,3-dipropyl-5-nitrosouracil
CAS番号:81250-33-1
MF:C10H16N4O3
メガワット:240.25904
CID:821235
PubChem ID:5182018

6-Amino-1,3-dipropyl-5-nitrosouracil 化学的及び物理的性質

名前と識別子

    • 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
    • 6-Amino-1,3-dipropyl-5-nitrosouracil
    • 1,3-dipro-pyl-5-nitr oso-6-amino uracil
    • 6-amino-5-nitroso-1,3-di-n-propyl-1h-pyrimidine-2,4-dione
    • DTXSID30409229
    • AKOS016013114
    • AMY878
    • 81250-33-1
    • 1,3-di-n-propyl-5-nitroso-6-aminouracil
    • 1,3-dipropyl-5-nitroso-6-aminouracil
    • 6-Amino-5-nitroso-1,3-dipropyluracil
    • F95210
    • HLHWJHPBAYITQE-UHFFFAOYSA-N
    • SB60418
    • 6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione
    • Bis(t-butylcyclopentadienyl)dimethylhafnium(iv)
    • SCHEMBL7356240
    • FT-0661776
    • HS-3100
    • 6-amino-5-nitroso-1,3-dipropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • インチ: InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3
    • InChIKey: HLHWJHPBAYITQE-UHFFFAOYSA-N
    • ほほえんだ: CCCN1C(=C(C(=O)N(CCC)C1=O)N=O)N

計算された属性

  • せいみつぶんしりょう: 240.12224039g/mol
  • どういたいしつりょう: 240.12224039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 96.1Ų

じっけんとくせい

  • ゆうかいてん: 205-210°C
  • あんていせい: Stable at RT

6-Amino-1,3-dipropyl-5-nitrosouracil 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A608000-1000mg
6-Amino-1,3-dipropyl-5-nitrosouracil
81250-33-1
1g
$ 265.00 2023-04-19
1PlusChem
1P008L9L-100mg
6-AMINO-1,3-DIPROPYL-5-NITROSOURACIL
81250-33-1 95%
100mg
$138.00 2024-04-21
A2B Chem LLC
AE00009-250mg
6-AMINO-1,3-DIPROPYL-5-NITROSOURACIL
81250-33-1 95%
250mg
$242.00 2024-04-19
Chemenu
CM525705-1g
6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
81250-33-1 95%
1g
$882 2024-07-23
TRC
A608000-250mg
6-Amino-1,3-dipropyl-5-nitrosouracil
81250-33-1
250mg
$ 115.00 2023-09-08
TRC
A608000-5g
6-Amino-1,3-dipropyl-5-nitrosouracil
81250-33-1
5g
$ 1034.00 2023-04-19
A2B Chem LLC
AE00009-100mg
6-AMINO-1,3-DIPROPYL-5-NITROSOURACIL
81250-33-1 95%
100mg
$147.00 2024-04-19
1PlusChem
1P008L9L-250mg
6-AMINO-1,3-DIPROPYL-5-NITROSOURACIL
81250-33-1 95%
250mg
$219.00 2024-04-21
TRC
A608000-500mg
6-Amino-1,3-dipropyl-5-nitrosouracil
81250-33-1
500mg
$ 138.00 2023-09-08
TRC
A608000-2g
6-Amino-1,3-dipropyl-5-nitrosouracil
81250-33-1
2g
$ 506.00 2023-04-19

6-Amino-1,3-dipropyl-5-nitrosouracil 関連文献

6-Amino-1,3-dipropyl-5-nitrosouracilに関する追加情報

Introduction to 6-Amino-1,3-dipropyl-5-nitrosouracil (CAS No. 81250-33-1) and Its Emerging Applications in Chemical Biology

6-Amino-1,3-dipropyl-5-nitrosouracil, identified by its Chemical Abstracts Service (CAS) number 81250-33-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the nitrosouracil class, a group of molecules known for their versatile applications in medicinal chemistry and drug discovery. The presence of both amino and nitro functional groups, coupled with its dipropyl substitution pattern, makes it a promising candidate for further exploration in synthetic chemistry and biological research.

The molecular structure of 6-Amino-1,3-dipropyl-5-nitrosouracil features a pyrimidine core with nitro and amino substituents at specific positions, which contributes to its reactivity and potential biological activity. This structural motif is particularly interesting because it allows for modifications that can fine-tune the compound’s interactions with biological targets. Recent studies have highlighted the compound’s potential as a scaffold for developing novel therapeutic agents, particularly in the context of modulating enzyme activity and inhibiting pathogenic processes.

In the realm of medicinal chemistry, 6-Amino-1,3-dipropyl-5-nitrosouracil has been investigated for its ability to interact with various biological systems. The nitro group, in particular, plays a crucial role in its reactivity and can be exploited to design molecules with specific pharmacological properties. For instance, nitroaromatic compounds are well-documented for their ability to undergo bio-reduction, converting the nitro group into a reactive hydroxylamine or amine species. This transformation can lead to covalent binding with biological targets, making such compounds useful as probes or inhibitors.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of 6-Amino-1,3-dipropyl-5-nitrosouracil. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The dipropyl substituents at the 1 and 3 positions enhance the compound’s solubility and stability, facilitating its use in both in vitro and in vivo experimental settings. These properties make it an attractive candidate for further development as an anti-inflammatory or anticancer agent.

The synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the nitration of pre-formed pyrimidine derivatives followed by selective functional group transformations. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing the need for hazardous reagents and improving overall sustainability. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical research.

From a biochemical perspective, 6-Amino-1,3-dipropyl-5-nitrosouracil has been studied for its interactions with nucleic acid bases and other biomolecules. The nitro group can engage in hydrogen bonding or π-stacking interactions, influencing its binding affinity and specificity. Such interactions are critical for designing molecules that can selectively target diseased states without affecting healthy tissues. Preliminary data suggest that this compound may exhibit DNA intercalation properties, which could be exploited for therapeutic purposes.

The pharmaceutical industry has shown interest in 6-Amino-1,3-dipropyl-5-nitrosouracil due to its potential as a lead compound for drug development. Its unique structural features provide a rich foundation for structure-activity relationship (SAR) studies, allowing researchers to systematically modify its properties for optimal biological activity. Collaborative efforts between academic laboratories and pharmaceutical companies are underway to explore its therapeutic potential further. These collaborations aim to translate laboratory findings into clinical candidates that could address unmet medical needs.

Future research directions may focus on understanding the mechanistic basis of 6-Amino-1,3-dipropyl-5-nitrosouracil’s biological effects at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this compound interacts with its targets. Additionally, exploring derivatives of this molecule could uncover new pharmacophores with enhanced efficacy or reduced side effects. Such explorations are essential for advancing drug discovery efforts.

The environmental impact of synthesizing and using 6-Amino-1,3-dipropyl-5-nitrosouracil is also an important consideration. Efforts are being made to develop synthetic routes that minimize waste generation and energy consumption. Sustainable practices not only reduce costs but also align with global initiatives to promote environmentally responsible chemical manufacturing. These efforts reflect a broader commitment within the chemical community to develop innovative solutions that balance scientific progress with ecological stewardship.

In conclusion,6-Amino-1,3-dipropyl-5-nitrosouracil (CAS No. 81250-33-1) represents a fascinating molecule with significant potential in chemical biology and drug discovery. Its unique structural features offer opportunities for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound,6-Amino-1,3-dipropyl-5-nitrosouracil is poised to play an important role in shaping the future of medicinal chemistry.

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